molecular formula C7H9ClO3S B2941590 5-(Chloromethyl)-3-methanesulfonyl-2-methylfuran CAS No. 2228429-38-5

5-(Chloromethyl)-3-methanesulfonyl-2-methylfuran

Cat. No.: B2941590
CAS No.: 2228429-38-5
M. Wt: 208.66
InChI Key: JQPOAVPXNBJNGH-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-methanesulfonyl-2-methylfuran is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a chloromethyl group, a methanesulfonyl group, and a methyl group attached to a furan ring. Furan derivatives are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-3-methanesulfonyl-2-methylfuran typically involves the chloromethylation of 3-methanesulfonyl-2-methylfuran. One common method is the reaction of 3-methanesulfonyl-2-methylfuran with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, leading to the formation of the chloromethyl group on the furan ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-3-methanesulfonyl-2-methylfuran undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

    Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction Reactions: The compound can be reduced to form dihydrofuran derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alcohols. These reactions typically occur under mild conditions with the use of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.

Major Products Formed

    Substitution Reactions: Products include azido, thiol, and alkoxy derivatives of the furan ring.

    Oxidation Reactions: Products include furanones and other oxygenated compounds.

    Reduction Reactions: Products include dihydrofuran derivatives.

Scientific Research Applications

5-(Chloromethyl)-3-methanesulfonyl-2-methylfuran has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-methanesulfonyl-2-methylfuran involves its interaction with biological molecules through its reactive functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modification of their activity. The methanesulfonyl group can also participate in interactions with biological targets, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-Chloromethyl-2-methoxy-benzaldehyde: This compound has a similar chloromethyl group but differs in the presence of a methoxy group and a benzaldehyde moiety.

    5-Chloromethyl-2-hydroxyl-benzaldehyde: Similar to the above compound but with a hydroxyl group instead of a methoxy group.

Uniqueness

5-(Chloromethyl)-3-methanesulfonyl-2-methylfuran is unique due to the presence of both a methanesulfonyl group and a furan ring. This combination imparts distinct chemical reactivity and biological activity compared to other chloromethyl derivatives. The furan ring provides a stable and versatile scaffold for further chemical modifications, while the methanesulfonyl group enhances the compound’s solubility and reactivity .

Properties

IUPAC Name

5-(chloromethyl)-2-methyl-3-methylsulfonylfuran
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClO3S/c1-5-7(12(2,9)10)3-6(4-8)11-5/h3H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQPOAVPXNBJNGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)CCl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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